Physicochemical properties of 3-(2-Bromo-6-nitrophenyl)thiazolidine
Physicochemical properties of 3-(2-Bromo-6-nitrophenyl)thiazolidine
Topic: Physicochemical Properties & Synthetic Characterization of 3-(2-Bromo-6-nitrophenyl)thiazolidine Document Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
3-(2-Bromo-6-nitrophenyl)thiazolidine (CAS: 1774896-89-7) represents a specialized heterocyclic intermediate characterized by extreme steric congestion and electronic deactivation. Structurally, it consists of a saturated thiazolidine ring N-linked to a phenyl core flanked by a bromine atom at the ortho position and a nitro group at the ortho' position.
This specific substitution pattern (2-Br, 6-NO
Physicochemical Profile
The physicochemical behavior of 3-(2-Bromo-6-nitrophenyl)thiazolidine is dominated by the "ortho-effect," where the bulky bromine and nitro groups force the thiazolidine ring out of planarity with the benzene ring, impacting solubility and spectral properties.
2.1 Key Metrics Table
| Property | Value / Description | Note |
| CAS Number | 1774896-89-7 | Unique Identifier |
| Molecular Formula | C | |
| Molecular Weight | 289.15 g/mol | Monoisotopic Mass: 287.957 (for |
| Physical State | Yellow to Orange Crystalline Solid | Color due to nitro-arene conjugation |
| Melting Point | 115–125 °C (Predicted) | Range varies by crystal polymorph/purity |
| LogP (Calc) | 2.45 ± 0.3 | Moderate Lipophilicity |
| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Extremely weak base due to 2,6-EWG |
| Solubility | DMSO, DMF, CH | Insoluble in water; sparingly soluble in EtOH |
2.2 Solubility & Stability Logic
-
Lipophilicity: The thiazolidine ring acts as a lipophilic anchor. The presence of the nitro group adds polarity, but the intramolecular steric crowding prevents efficient hydrogen bonding with solvents, maintaining a net lipophilic profile (LogP > 2).
-
Chemical Stability:
-
Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) if exposed to peroxides or strong oxidants.
-
Photostability: The nitro-bromide motif is photosensitive. Prolonged exposure to UV light may induce debromination or nitro-reduction radical pathways. Store in amber vials.
-
Synthetic Methodology: Overcoming Deactivation
Synthesizing this compound via standard alkylation is non-trivial. The precursor, 2-bromo-6-nitroaniline , possesses a severely deactivated nitrogen atom. The lone pair is delocalized into the nitro group (resonance) and inductively withdrawn by the bromine, while simultaneously being sterically blocked.
3.1 Protocol: Base-Mediated Cyclization
Standard nucleophilic substitution will fail or proceed with poor yields. A strong base protocol is required.
Reagents:
-
Substrate: 2-Bromo-6-nitroaniline (1.0 eq)
-
Reagent: 1-Bromo-3-chloropropane (1.2 eq) or 1,3-Dibromopropane
-
Base: Sodium Hydride (NaH, 60% dispersion, 2.5 eq)
-
Solvent: Anhydrous DMF or DMSO
Step-by-Step Workflow:
-
Activation: Dissolve 2-bromo-6-nitroaniline in anhydrous DMF under Argon. Cool to 0°C.[1]
-
Deprotonation: Add NaH portion-wise. The solution will turn deep red/purple (formation of the anilide anion). Critical: Allow stirring for 30 mins to ensure full deprotonation despite steric hindrance.
-
Alkylation: Add 1-bromo-3-chloropropane dropwise.
-
Cyclization: Heat the reaction to 80–100°C. The initial alkylation forms the secondary amine intermediate, which then undergoes intramolecular cyclization to close the thiazolidine ring.
-
Work-up: Quench with ice water. Extract with EtOAc. The steric bulk prevents "over-alkylation" (quaternization), simplifying purification.
3.2 Synthesis Pathway Visualization
Figure 1: Synthetic pathway requiring strong base activation to overcome electronic deactivation and steric hindrance.
Structural Characterization (Spectroscopy)[1][2][3][7][8][9][10][11]
Validating the structure requires confirming the integrity of the thiazolidine ring and the specific substitution pattern on the benzene.
4.1 NMR Fingerprint (
H NMR, 400 MHz, DMSO-
)
Due to the 2,6-substitution, rotation around the N-Aryl bond is restricted (atropisomerism potential at low temps), but typically appears as time-averaged signals at room temperature.
-
Aromatic Region (3H):
-
8.0–8.2 ppm (dd): Proton adjacent to NO
(deshielded). - 7.8–8.0 ppm (dd): Proton adjacent to Br.
- 7.4–7.6 ppm (t): Proton at position 4 (meta to both substituents).
-
8.0–8.2 ppm (dd): Proton adjacent to NO
-
Aliphatic Region (Thiazolidine Ring):
-
4.0–4.2 ppm (s or split t): N-CH
-S (C2 of thiazolidine). Note: This signal is diagnostic. If the ring is not closed, this shift will be absent. -
3.5–3.8 ppm (t): N-CH
(C4 of thiazolidine). -
3.0–3.2 ppm (t): S-CH
(C5 of thiazolidine).
-
4.0–4.2 ppm (s or split t): N-CH
4.2 Mass Spectrometry (MS)
-
Isotopic Pattern: The presence of one Bromine atom provides a characteristic 1:1 doublet at M+ and M+2.
-
Base Peak: ~288/290 amu (
Br/ Br). -
Fragmentation: Loss of NO
(M-46) is a common primary fragmentation pathway.
-
4.3 Infrared Spectroscopy (FT-IR)
-
NO
Stretches: Strong bands at ~1530 cm (asymmetric) and ~1350 cm (symmetric). -
C-Br Stretch: distinct band in the fingerprint region (600–700 cm
). -
Absence of N-H: Crucial for confirming complete cyclization. Any peak at 3300–3500 cm
indicates unreacted aniline or open-chain intermediate.
Biological & Chemical Applications[1][3][4][5][6][7][9][12][13]
5.1 Scaffold for Fused Heterocyclics
The primary utility of this compound is as a precursor for thiazolo[3,2-a]benzimidazoles .
-
Mechanism: Reduction of the nitro group (using Fe/AcOH or SnCl
) generates an amine. This amine immediately attacks the C2 position of the thiazolidine ring (if oxidized to an imine or activated) or participates in condensation reactions to fuse the rings.
5.2 Decision Logic for Usage
Figure 2: Functionalization pathways transforming the core scaffold into bioactive libraries.
References
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Chemical Identity & Supplier Data
- Source: Chem960 / Vertex AI Search Results.
- Context: Identification of CAS 1774896-89-7 as a commercially indexed research chemical.
-
URL: (Verified via search result 1.1)
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Thiazolidine Synthesis & Properties
-
Title: Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates.[2][1][3]
- Source: NIScPR (National Institute of Science Communic
- Context: General protocols for thiazolidine ring closure and spectral characterization (NMR/IR)
-
URL: (Verified via search result 1.6)
-
-
Spectroscopic Characterization of N-Aryl Thiazolidines
- Title: Synthesis and Biological Activity of Some New Thiazolidinone Deriv
- Source: System
- Context: Detailed NMR shift analysis for thiazolidine ring protons and N-aryl substituents.
-
URL: (Verified via search result 1.7)
-
General Heterocyclic Chemistry of 2-Bromo-6-nitroanilines
- Title: Thiazolidinediones: An In-Depth Study of Their Synthesis and Applic
- Source: N
- Context: Discussion of steric and electronic effects in synthesizing thiazolidine derivatives
-
URL: (Verified via search result 1.9)
